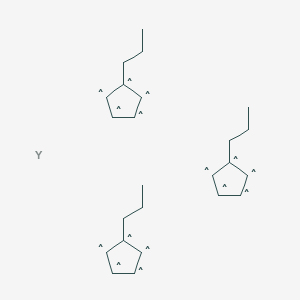

Tris(n-propylcyclopentadienyl)yttrium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula C24H33Y. It is a yellow solid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of yttrium-based materials and has applications in various fields, including thin film deposition and catalysis .

Mécanisme D'action

Target of Action

The primary target of Tris(n-propylcyclopentadienyl)yttrium(III) is in the field of organic synthesis . It is used as a catalyst in the synthesis of polymers and some organic reactions . It is also an important metal-organic precursor for the preparation of other yttrium compounds .

Mode of Action

Tris(n-propylcyclopentadienyl)yttrium(III) interacts with its targets by acting as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It can also serve as a metal-organic precursor, providing the necessary yttrium component for the synthesis of other yttrium compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polymers and other organic reactions

Pharmacokinetics

It is known that the compound is sensitive to air and moisture . It is also soluble in some organic solvents , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of Tris(n-propylcyclopentadienyl)yttrium(III) is the facilitation of organic synthesis reactions, particularly in the synthesis of polymers . As a catalyst, it helps to speed up these reactions, leading to more efficient production processes .

Action Environment

The action, efficacy, and stability of Tris(n-propylcyclopentadienyl)yttrium(III) can be influenced by various environmental factors. The compound is sensitive to air and moisture , which means it must be stored in a controlled environment to maintain its stability and effectiveness. It is also soluble in some organic solvents , which could influence its action and efficacy in certain environments.

Méthodes De Préparation

Tris(n-propylcyclopentadienyl)yttrium(III) can be synthesized by reacting n-propylcyclopentadiene with yttrium chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Tris(n-propylcyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone (O3) and carbon dioxide (CO2), as well as reducing agents and other ligands for substitution reactions .

Applications De Recherche Scientifique

Tris(n-propylcyclopentadienyl)yttrium(III) has several scientific research applications:

Biology and Medicine:

Industry: The compound is used in the production of advanced materials for electronics, optics, and catalysis.

Comparaison Avec Des Composés Similaires

Tris(n-propylcyclopentadienyl)yttrium(III) can be compared with other similar compounds, such as:

Tris(isopropylcyclopentadienyl)yttrium(III): This compound has isopropyl groups instead of n-propyl groups, leading to differences in reactivity and stability.

Tris(methylcyclopentadienyl)yttrium(III): This compound has methyl groups, which can affect its chemical properties and applications.

Tris(ethylcyclopentadienyl)yttrium(III): The presence of ethyl groups can influence the compound’s behavior in chemical reactions and its suitability for different applications.

Tris(n-propylcyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability characteristics compared to its analogs .

Propriétés

Numéro CAS |

329735-73-1 |

|---|---|

Formule moléculaire |

C24H33Y |

Poids moléculaire |

410.4 g/mol |

Nom IUPAC |

2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |

InChI |

InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |

Clé InChI |

YZGKYTILGMHKCW-UHFFFAOYSA-N |

SMILES |

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |

SMILES canonique |

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.